Product packaging for 4-(Chlorosulfonyl)benzoic acid(Cat. No.:CAS No. 10130-89-9)

4-(Chlorosulfonyl)benzoic acid

Cat. No.: B130195
CAS No.: 10130-89-9
M. Wt: 220.63 g/mol
InChI Key: PTCSSXYPZOFISK-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

The precise naming and classification of a chemical compound are crucial for understanding its properties and reactivity in various chemical contexts.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 4-(chlorosulfonyl)benzoic acid. nih.gov It is also widely recognized by several synonyms in scientific literature and commercial catalogs.

Synonym
Benzoic acid, 4-(chlorosulfonyl)-
p-(Chlorosulfonyl)benzoic acid
4-Carboxybenzenesulfonyl chloride
p-Carboxybenzenesulfonyl chloride

A table of common synonyms for this compound.

4-CSBA is classified as a derivative of benzoic acid. The core structure consists of a benzene (B151609) ring bonded to a carboxylic acid group (-COOH), which is the defining feature of benzoic acid and its derivatives. The distinguishing feature of 4-CSBA is the chlorosulfonyl group (-SO₂Cl) located at the para (4-position) of the benzene ring, opposite the carboxylic acid group. This specific arrangement of functional groups also places it within other chemical categories, including sulfonyl chlorides and the broader class of carboxylic acids. bldpharm.com

Historical Context of Discovery and Early Applications

While the specific details surrounding the initial discovery of this compound are not extensively documented, its development is intrinsically linked to the wider history of aromatic carboxylic acid chemistry. The foundational work on the structure of benzoic acid by 19th-century chemists such as Justus von Liebig and Friedrich Wöhler paved the way for the synthesis of its numerous derivatives.

The introduction of the chlorosulfonyl group to aromatic systems represented a significant advancement, offering a reactive site for further chemical modifications. Early applications of this compound centered on its utility as a chemical intermediate. It has been used in the preparation of polymer-bound transfer hydrogenation catalysts and in the sulfonation of γ-cyclodextrin. chemicalbook.comchemicalbook.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO4S B130195 4-(Chlorosulfonyl)benzoic acid CAS No. 10130-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorosulfonylbenzoic acid
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InChI

InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PTCSSXYPZOFISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4S
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DSSTOX Substance ID

DTXSID5064960
Record name Benzoic acid, 4-(chlorosulfonyl)-
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Molecular Weight

220.63 g/mol
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CAS No.

10130-89-9
Record name 4-(Chlorosulfonyl)benzoic acid
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Record name Benzoic acid, 4-(chlorosulfonyl)-
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Record name 4-(chlorosulphonyl)benzoic acid
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Record name 4-(CHLOROSULFONYL)BENZOIC ACID
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Synthetic Methodologies for 4 Chlorosulfonyl Benzoic Acid

Classical Synthesis Routes

Traditional synthesis methods for 4-(chlorosulfonyl)benzoic acid primarily involve chlorosulfonation and oxidation reactions.

A primary and direct method for producing chlorosulfonated derivatives of benzoic acid is through its reaction with an excess of chlorosulfonic acid. This reaction is a typical electrophilic aromatic substitution. The orientation of the incoming chlorosulfonyl group is influenced by the existing carboxylic acid group (-COOH) on the benzene (B151609) ring. The -COOH group is a meta-directing deactivator, while the sulfonic acid group (-SO₃H) that is initially formed is an ortho-, para-director.

The specific isomer produced is highly dependent on the reaction conditions, such as temperature and duration. For example, heating benzoic acid with chlorosulfonic acid at 130-140°C for one hour tends to favor the formation of the meta-isomer, m-carboxybenzene sulfonyl chloride. Achieving the desired para-isomer, this compound, often requires carefully controlled conditions and may involve extended reaction times to promote its formation.

An alternative strategy involves the chlorosulfonation of benzoic acid derivatives that already possess other substituents. The nature and position of these existing groups play a significant role in determining the position of the incoming chlorosulfonyl group.

The synthesis of 4-(chlorosulfonyl)-2-nitrobenzoic acid is achieved through the chlorosulfonation of 2-nitrobenzoic acid. This process involves treating 2-nitrobenzoic acid with chlorosulfonic acid. The resulting molecule is characterized by the strong electron-withdrawing properties of the nitro group, the carboxylic acid group, and the newly introduced chlorosulfonyl group, making it a versatile intermediate for various organic compounds.

The compound 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is synthesized via the direct chlorosulfonation of 2,4-dichlorobenzoic acid. chegg.com In a typical procedure, 2,4-dichlorobenzoic acid is added in portions to cooled chlorosulfonic acid. The mixture is subsequently heated to high temperatures, for instance 140°C, for an extended period, such as 16 hours, to yield the final product. The synthesis of furosemide, a diuretic, utilizes an intermediate derived from the chlorosulfonation of 2,4-dichlorobenzoic acid. chegg.com

Starting MaterialReagentProductKey Conditions
2,4-dichlorobenzoic acidChlorosulfonic acid2,4-dichloro-5-(chlorosulfonyl)benzoic acidHeat to ~140°C for ~16 hours

An alternative route that avoids the direct chlorosulfonation of benzoic acid is the oxidation of p-toluenesulfonyl chloride. This method involves the oxidation of the methyl group of p-toluenesulfonyl chloride to a carboxylic acid. In a specific example, p-toluenesulfonyl chloride is dissolved in a mixture of acetic acid and acetic anhydride. Chromium(VI) oxide is then added in portions at room temperature. The mixture is heated to 40°C for 2 hours. After the reaction, the mixture is poured into ice water, filtered, and dried to afford this compound. chemicalbook.com This process has been reported to yield the product at 55%. chemicalbook.com

Starting MaterialReagentsTemperatureDurationYield
p-Toluenesulfonyl ChlorideChromium(VI) oxide, Acetic acid, Acetic anhydride20 - 40°C2 hours55% chemicalbook.com

Chlorosulfonation of Substituted Benzoic Acids

Advanced and Optimized Synthetic Approaches

In recent years, there has been a significant effort to develop more efficient, safer, and environmentally friendly methods for synthesizing sulfonyl chlorides, including this compound. These advanced approaches often focus on process intensification and the use of modern synthetic technologies.

Continuous Flow Chemistry: This technique has emerged as a substantial improvement over traditional batch processing for the synthesis of aryl sulfonyl chlorides. Flow chemistry provides superior control over reaction parameters like temperature and mixing, which enhances safety, particularly for highly exothermic reactions such as chlorosulfonation.

Microwave-Assisted Synthesis: This method has proven to be a powerful tool for preparing various organic compounds. It offers notable advantages over conventional heating, including significantly reduced reaction times and often increased yields. While specific detailed protocols for the microwave-assisted synthesis of this compound are not extensively documented in the provided context, the principles are applicable to reactions involving this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times and increased yields. This method has been successfully applied to reactions involving derivatives of this compound.

In a notable example, the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was achieved by reacting this compound with amantadine. Under microwave irradiation at 100°C, the reaction time was drastically reduced to just 30 minutes, compared to the 48 hours required with conventional heating. This rapid heating also led to a substantial increase in the product yield, from 25% with the conventional method to 78% with microwave assistance.

Comparative Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide

Method Reaction Time Yield
Conventional Heating 48 hours 25%
Microwave-Assisted 30 minutes 78%

The efficiency of microwave-assisted synthesis stems from its ability to heat the reaction mixture rapidly and uniformly, which accelerates reaction rates and can lead to higher product purity. ijprdjournal.com This technique is considered a green chemistry approach as it is more energy-efficient and can reduce the use of solvents. researchgate.net

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are performed in the same reaction vessel without isolating intermediate compounds, offer significant advantages in terms of efficiency, resource conservation, and time savings. While specific one-pot syntheses for this compound are not extensively detailed, the trend towards more streamlined, one-pot procedures is evident in the synthesis of its derivatives.

For instance, a one-pot reaction has been developed for the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide by reacting amantadine with this compound. Furthermore, modern one-pot approaches for related compounds can bypass the need for pre-formed chlorosulfonyl intermediates altogether. One such strategy involves a copper-catalyzed reaction that directly converts benzoic acids into sulfonyl chlorides, which are then subsequently aminated in the same reaction vessel. This approach highlights a move towards more efficient and economical synthetic routes in the broader class of sulfonyl chloride compounds.

Process Optimization for Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity. Key factors that are manipulated include temperature, reaction time, reagent stoichiometry, and solvent choice.

Precise temperature control is critical during the synthesis of this compound to minimize side reactions and prevent decomposition. For example, in the synthesis of a related compound, 3-chloro-4-(chlorosulfonyl)benzoic acid, the reaction mixture is typically heated to around 95°C for several hours. The duration of the reaction is also a key parameter that must be carefully controlled to ensure the completion of the reaction while avoiding the formation of unwanted byproducts. In another example involving the synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, the mixture is heated to a high temperature of 140°C for an extended period of 16 hours.

The optimization of reaction time and temperature is often interconnected. For instance, in a derivatization process using a related compound, 3-(chlorosulfonyl)benzoic acid, a reaction time of 40 minutes at 60°C was found to be optimal for achieving a high yield. nih.govacs.org

The ratio of reactants plays a significant role in the outcome of the synthesis. In the synthesis of benzenesulfonyl chloride, using less than a 50% excess of chlorosulfonic acid can lead to an increased yield of diphenyl sulfone at the expense of the desired sulfonyl chloride. orgsyn.org

The choice of solvent is also critical. While the direct chlorosulfonation of benzoic acid derivatives often uses an excess of chlorosulfonic acid which also acts as the solvent, subsequent workup and purification steps may involve other solvents. For instance, in the workup procedure, a non-miscible organic solvent like ether or dichloromethane can be used to extract the product from the aqueous acidic phase. In some procedures for related compounds, chlorinated hydrocarbons such as methylene dichloride and ethylene dichloride are preferred solvents. google.com Aromatic hydrocarbons like benzene and toluene can also be useful, although they may lead to side reactions like the formation of sulfones at temperatures above 50°C. orgsyn.orggoogle.com

The sulfonyl chloride group is susceptible to hydrolysis, which can significantly reduce the yield of this compound. orgsyn.org This is particularly problematic during aqueous workup procedures. To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction.

During the workup, the reaction mixture is often quenched by pouring it over ice or into a mixture of cold water and a cold inert solvent. google.com This keeps the temperature low, which slows down the rate of hydrolysis and causes the product to precipitate quickly. google.com The product can then be separated by filtration or extraction with a water-immiscible solvent. google.com

In industrial settings, continuous-flow reactors have proven effective in suppressing side reactions like hydrolysis. The rapid and efficient mixing and heat transfer in these systems can minimize the contact time with water and other nucleophilic species, thereby preserving the sulfonyl chloride group.

Industrial Scale Production Considerations

The industrial-scale production of this compound and its derivatives requires robust and optimized processes to ensure high yield, purity, and economic viability. A key method for large-scale synthesis is the direct chlorosulfonation of benzoic acid derivatives in sulfonation reactors, followed by controlled cooling and purification steps.

Continuous-flow reactors are increasingly being adopted for industrial production. These systems offer superior control over reaction parameters such as temperature and residence time compared to batch reactors. For example, an industrial process for a related compound operates continuously at 130–140°C with a residence time of 2–3 hours, using 3.5 equivalents of chlorosulfonic acid. This process can achieve a purity of 90% and a production capacity of 10–15 tons per month.

The use of automated continuous systems, incorporating multiple continuous stirred-tank reactors (CSTRs) and continuous filtration systems, can significantly improve process consistency, reliability, and spacetime yield. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 4 Chlorosulfonyl Benzoic Acid

Reactivity of the Chlorosulfonyl Group

The chemical behavior of 4-(chlorosulfonyl)benzoic acid is largely dictated by the presence of two functional groups: a carboxylic acid group (-COOH) and a chlorosulfonyl group (-SO₂Cl). However, the chlorosulfonyl group is significantly more reactive, particularly as a site for nucleophilic attack. The sulfur atom in the -SO₂Cl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced electrophilicity makes it a prime target for various nucleophiles.

The most characteristic reaction of this compound involves the nucleophilic substitution at the sulfonyl group. In these reactions, a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This process is the foundation for synthesizing a wide array of derivatives, such as sulfonamides and sulfonic esters. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the new sulfur-nucleophile bond.

The reaction of sulfonyl chlorides with primary or secondary amines is a well-established and efficient method for the synthesis of sulfonamides. This reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine on the electrophilic sulfur atom of the chlorosulfonyl group. Typically, the reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

Nucleophilic Substitution Reactions

Formation of Sulfonamides
Reaction with Amines (e.g., Amantadine)

Primary amines, such as amantadine, readily react with this compound. The amino group of amantadine acts as the nucleophile, attacking the sulfonyl chloride. This results in the formation of a stable sulfonamide linkage, yielding N-(1-adamantyl)-4-carboxybenzenesulfonamide. While the synthesis of amantadine-based thiazoles and other derivatives is documented, the fundamental reactivity of its primary amine group makes it a suitable nucleophile for reaction with sulfonyl chlorides. The general reaction is a cornerstone in the synthesis of various sulfonamide derivatives.

Reaction Scheme: this compound with a Primary Amine

Reactant 1 Reactant 2 Product Byproduct
Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from this compound is a versatile process used to create compounds with a wide range of applications. The reaction is not limited to simple amines; more complex primary and secondary amines can be used to generate a diverse library of sulfonamide structures. For instance, the reaction of this compound with aniline in a solvent like pyridine yields 4-(N-phenylsulfamoyl)benzoic acid rsc.org. Similarly, reactions with various lower alkyl primary amines are common ijarsct.co.in. The chemoselectivity of the chlorosulfonyl group allows it to react in the presence of other functional groups, making it a valuable synthetic intermediate ijpsr.com. The robust nature of this reaction makes it a frequent choice in medicinal chemistry for the development of new therapeutic agents.

Examples of Sulfonamide Synthesis

Amine Resulting Sulfonamide Derivative
Aniline 4-(N-phenylsulfamoyl)benzoic acid rsc.org
Methylamine 4-(N-methylsulfamoyl)benzoic acid ijarsct.co.in

Sulfonic esters, or sulfonates, are formed through the reaction of sulfonyl chlorides with alcohols. This reaction, analogous to the formation of sulfonamides, involves the nucleophilic attack of the alcohol's hydroxyl group on the sulfonyl chloride. The reaction is typically performed in the presence of a base, often pyridine, which serves both as a catalyst and to neutralize the HCl byproduct.

Formation of Sulfonic Esters
Reaction with Alcohols

The hydroxyl group of an alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This nucleophilic substitution results in the formation of a sulfonic ester linkage (-SO₂-OR). For example, 3-(chlorosulfonyl)benzoic acid has been used as a derivatization agent for alcohols (specifically acylglycerols, sterols, and prenols), where the free hydroxyl groups react in the presence of pyridine to form the corresponding sulfonic ester. This reaction is general and can be applied to a variety of primary and secondary alcohols to produce stable sulfonate derivatives.

General Reaction for Sulfonic Ester Formation

Reactant 1 Reactant 2 Product

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is the other key reactive center in the this compound molecule, capable of undergoing typical reactions of carboxylic acids.

As a carboxylic acid, this compound can donate a proton from its hydroxyl group, acting as a Brønsted-Lowry acid. The predicted pKa for this compound is approximately 3.09. chemicalbook.com It will react with bases to form the corresponding carboxylate salt.

The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For example, reacting this compound with methanol in the presence of an acid catalyst like sulfuric acid would yield methyl 4-(chlorosulfonyl)benzoate. sigmaaldrich.com

Table 2: Common Esterification Methods

Method Reagents Description
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) A reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. chemguide.co.ukmasterorganicchemistry.com

The carboxylic acid group can be converted to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The reaction with thionyl chloride, for instance, converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by a chloride ion to form the acyl chloride. libretexts.org This transformation is a common strategy in organic synthesis to activate the carboxylic acid group for subsequent reactions, such as the formation of esters, amides, and anhydrides. libretexts.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-(Chlorosulfonyl)benzoic acid
Monoacylglycerols
Diacylglycerols
Sterols
Prenols
Tocopherols
Pyridine
Acetonitrile (B52724)
Sulfonic acid
Hydrogen chloride
Chlorosulfonyl isocyanate
Carboxylic acid
Sulfonamides
Sulfonic esters
Methyl 4-(chlorosulfonyl)benzoate
Methanol
Sulfuric acid
Acyl chloride
Thionyl chloride
Oxalyl chloride
Esters
Amides

Concurrent and Sequential Reaction Mechanisms of this compound

This compound is a bifunctional molecule, containing both a highly reactive sulfonyl chloride group and a moderately reactive carboxylic acid group. This dual functionality allows for complex reaction schemes, including one-pot syntheses where multiple transformations occur in a single reaction vessel. The interplay between these two groups gives rise to concurrent and sequential reaction mechanisms, where the order and selectivity of reactions are governed by the specific reagents and conditions employed. Understanding these mechanisms is crucial for the strategic synthesis of complex derivatives, such as sulfonamides and esters.

Proposed Mechanisms for One-Pot Syntheses

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. For molecules like this compound, this often involves the in-situ formation of the sulfonyl chloride followed immediately by its reaction with a nucleophile.

Recent advancements have focused on novel methods that bypass the need to handle the sulfonyl chloride intermediate directly. One such proposed mechanism involves a copper-catalyzed decarboxylative halosulfonylation. princeton.edu This strategy allows for the conversion of aromatic carboxylic acids directly into sulfonamides in a single pot. princeton.edu While not a direct synthesis using this compound as the starting material, it illustrates a modern one-pot mechanism for creating its derivatives from its precursor, benzoic acid.

The proposed mechanism proceeds through several key stages:

Copper-Carboxylate Complex Formation : The process begins with the formation of a complex between the copper catalyst and the benzoic acid.

Ligand-to-Metal Charge Transfer (LMCT) : The copper-carboxylate complex undergoes LMCT, which facilitates the decarboxylation of the acid to form an aryl radical.

Sulfonyl Chloride Formation : The aryl radical is then trapped by a sulfur dioxide source and a chloride source, generating the aryl sulfonyl chloride intermediate.

In-Situ Amination : Without being isolated, this freshly formed sulfonyl chloride immediately reacts with an amine present in the reaction mixture to yield the final sulfonamide product. princeton.edu

This type of one-pot process highlights a sequential mechanism where the formation of the reactive intermediate and its subsequent derivatization are seamlessly linked.

Table 1: Proposed Mechanism for One-Pot Sulfonamide Synthesis from Benzoic Acid
StepDescriptionKey Intermediates/SpeciesCatalyst/Reagents
1Formation of Copper-Carboxylate ComplexCu(II)-carboxylateCopper Salt
2Decarboxylation via LMCTAryl radicalCopper Catalyst
3Sulfonyl Chloride FormationAryl sulfonyl chlorideSO₂ source, Chloride source
4In-Situ AminationAryl sulfonamideAmine

Competitive Reaction Pathways

The presence of two distinct reactive sites on this compound introduces the possibility of competitive reactions, particularly when a nucleophile capable of reacting with both sites is used. The sulfonyl chloride group is a significantly more powerful electrophile than the carboxylic acid group. This difference in reactivity is the primary factor determining the reaction pathway.

Competition with Nucleophiles: When this compound is treated with a nucleophile such as an amine or an alcohol, the reaction overwhelmingly occurs at the sulfonyl chloride group first.

Pathway A: Sulfonamide/Sulfonate Ester Formation (Kinetically Favored) : The sulfur atom in the sulfonyl chloride is highly electron-deficient and readily attacked by nucleophiles. This reaction is typically fast and often proceeds at room temperature without the need for a catalyst. For example, its reaction with anilines in the presence of a mild base like pyridine or triethylamine readily forms N-substituted 4-sulfamoylbenzoic acids. d-nb.info

Pathway B: Amide/Ester Formation (Kinetically Disfavored) : The carboxylic acid group is less electrophilic. For it to react with an amine or alcohol to form an amide or ester, it typically requires activation. This can be achieved using coupling reagents such as carbodiimides (CDI) or by converting the carboxylic acid to a more reactive acid chloride.

Therefore, in a competitive scenario without an activating agent for the carboxyl group, the sulfonyl chloride will react selectively. This predictable reactivity allows for controlled, sequential functionalization. A synthetic strategy can involve reacting the sulfonyl chloride first, and then, in a subsequent step, activating and reacting the carboxylic acid. d-nb.infonih.gov

Competition during Synthesis: Competitive pathways are also relevant during the synthesis of this compound itself. The standard synthesis involves the direct chlorosulfonation of benzoic acid. In this electrophilic aromatic substitution, the existing carboxylic acid group is a meta-directing deactivator. However, the reaction conditions, such as high temperatures and extended reaction times, can lead to the formation of the para-substituted isomer as well as the meta-isomer. Controlling the reaction conditions is therefore critical to selectively obtain the desired this compound over its meta-isomer.

Table 2: Competitive Reaction Pathways of this compound
PathwayAttacking NucleophileTargeted Functional GroupProduct TypeGoverning Conditions & Factors
A (Favored)Amine, AlcoholSulfonyl Chloride (-SO₂Cl)Sulfonamide, Sulfonate EsterHigh electrophilicity of sulfur; reaction is fast and often requires no catalyst.
B (Disfavored)Amine, AlcoholCarboxylic Acid (-COOH)Amide, EsterLower electrophilicity of carbonyl carbon; requires activating agents (e.g., CDI, T3P) or conversion to an acid chloride.
Isomer Competition (During Synthesis)Electrophile (e.g., ClSO₃H)Aromatic Ringpara- or meta-IsomerReaction temperature and time; the -COOH group is meta-directing, but para-substitution can occur under forcing conditions.

Derivatization and Chemical Transformations

Synthesis of Sulfonamide Derivatives

The chlorosulfonyl group (-SO₂Cl) is readily susceptible to nucleophilic attack, most commonly by amines, leading to the formation of a stable sulfonamide linkage (-SO₂NHR). This reaction is a cornerstone of its utility in synthetic chemistry.

The synthesis of sulfonamides from 4-(chlorosulfonyl)benzoic acid is typically achieved through its reaction with primary or secondary amines. mdpi.comicm.edu.pl This amine conjugation reaction is often carried out in an aqueous medium where a base, such as sodium carbonate, is used to scavenge the hydrochloric acid (HCl) byproduct. mdpi.comnih.gov The general approach involves the portion-wise addition of the sulfonyl chloride to a solution of the desired amine. tandfonline.com For amines that are not water-soluble, the use of phase transfer catalysts can facilitate the reaction. icm.edu.pl This method is efficient and often produces sulfonamide derivatives in high yield and purity, which can be easily isolated by filtration after acidifying the reaction mixture. mdpi.comicm.edu.pl

A vast array of substituted sulfamoylbenzoic acid derivatives has been synthesized by reacting this compound with a diverse set of amines. nih.govnih.gov These reactions serve to install various functional groups and structural motifs onto the sulfonamide nitrogen, thereby modulating the molecule's physicochemical and biological properties. nih.gov For instance, treatment of this compound with amines such as cyclopropylamine, morpholine, and substituted anilines yields the corresponding N-substituted 4-sulfamoylbenzoic acids. nih.gov

These derivatives have been explored for various therapeutic applications. In one study, a series of sulfamoylbenzoic acids were synthesized and evaluated as inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating nucleotide signaling. nih.gov The inhibitory potential of these compounds was found to be dependent on the nature of the substituent attached to the sulfonamide group. nih.gov

Table 1: Inhibition of h-NTPDase Isoforms by N-Substituted 4-Sulfamoylbenzoic Acid Derivatives nih.gov
CompoundN-Substituenth-NTPDase1 IC₅₀ (μM)h-NTPDase2 IC₅₀ (μM)h-NTPDase3 IC₅₀ (μM)h-NTPDase8 IC₅₀ (μM)
2aCyclopropyl--1.32 ± 0.06-
2bMorpholine----

The derivatization of this compound is a key strategy in targeted drug design. By systematically modifying the structure of the resulting sulfonamides, researchers can fine-tune their biological activity and selectivity for specific protein targets. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups influence a compound's potency and efficacy. nih.gov

For example, in the development of h-NTPDase inhibitors, SAR studies revealed that an N-cyclopropyl substitution on the sulfamoylbenzoic acid scaffold was more favorable for inhibiting the h-NTPDase3 isoform compared to a morpholine substituent, which showed no considerable inhibitory potential. nih.gov Similarly, sulfamoyl benzoic acid analogues have been designed as specific agonists for the lysophosphatidic acid (LPA₂) receptor, a G-protein coupled receptor involved in cellular processes. nih.gov Computational docking analyses have been used to support and rationalize the experimental SAR, guiding the design of compounds with subnanomolar activity. nih.gov This highlights the synergy between synthetic chemistry and computational modeling in modern drug discovery. The sulfonamide scaffold is also central to the design of inhibitors for carbonic anhydrase isoforms associated with tumors. nih.gov

Ester Derivatives

The carboxylic acid group of this compound can undergo esterification to produce another class of useful intermediates. utexas.edu This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

A particularly important ester derivative is methyl 4-(chlorosulfonyl)benzoate. nih.govuni.lu This compound preserves the reactive chlorosulfonyl group while protecting the carboxylic acid as a methyl ester. This strategy is useful in multi-step syntheses where the carboxylic acid might interfere with subsequent reactions or where its conversion to other functional groups is desired at a later stage.

Methyl 4-(chlorosulfonyl)benzoate serves as a key intermediate in the synthesis of complex N-substituted 4-sulfamoylbenzoic acid derivatives. researchgate.net For example, it can be reacted with amine-containing molecules, such as deprotected tryptamine derivatives, to form a sulfonamide bond. researchgate.net The methyl ester group can then be hydrolyzed (saponified) back to the carboxylic acid in a final step, yielding the desired product. researchgate.net This demonstrates the utility of methyl 4-(chlorosulfonyl)benzoate as a versatile building block for constructing complex molecules intended for biological evaluation. researchgate.net

Formation of Benzenesulfonyl Chlorides with Additional Substituents

Beyond simple derivatization, this compound chemistry extends to the synthesis of benzenesulfonyl chlorides bearing additional functional groups on the aromatic ring. This is generally achieved not by modifying this compound itself, but by starting with an already substituted benzoic acid and introducing the chlorosulfonyl group.

The chlorosulfonation of substituted benzoic acids allows for the creation of polysubstituted benzenesulfonyl chloride intermediates. For example, the chlorosulfonation of 4-chlorobenzoic acid or 4-bromobenzoic acid with excess chlorosulfonic acid at elevated temperatures (around 140-150 °C) yields 4-chloro-3-(chlorosulfonyl)benzoic acid and 4-bromo-3-(chlorosulfonyl)benzoic acid, respectively. google.com These halogenated derivatives can then be further reacted, for instance with amines, to create more complex structures. google.com Similarly, other starting materials like m-hydroxybenzoic acid can be sulfonated and subsequently transformed to yield multifunctional intermediates such as 4-chlorosulfonyl-3-methoxybenzoyl chloride. google.com The reaction of m-disubstituted benzenes, like m-xylene, with chlorosulfonic acid can also be controlled to produce 2,4-disubstituted benzenesulfonyl chlorides. patsnap.com These methods provide access to a wide range of substituted benzenesulfonyl chlorides that serve as precursors for pharmaceuticals and other specialty chemicals.

Reduction and Oxidation Reactions

The functional groups of this compound can undergo both reduction and oxidation reactions, providing pathways to other classes of compounds.

Reduction: The chlorosulfonyl group is susceptible to reduction. A common transformation is the reduction of aryl sulfonyl chlorides to the corresponding thiols. This can be achieved using various reducing agents, including lithium aluminum hydride or zinc. taylorfrancis.com Catalytic hydrogenation is another effective method, where the reduction is carried out using a palladium catalyst under a moderate pressure of hydrogen. google.comtaylorfrancis.com This process converts the -SO₂Cl group into a thiol (-SH) group, yielding 4-mercaptobenzoic acid. Such reactions are often conducted in the presence of a mild base to neutralize the hydrochloric acid formed as a byproduct. taylorfrancis.com

Oxidation: The carboxylic acid group on the benzoic acid ring is in a high oxidation state and is generally resistant to further oxidation under typical conditions. The aromatic ring itself is also relatively stable to oxidation. However, the synthesis of this compound often begins with an oxidation step. For example, p-toluenesulfonic acid can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to form potassium 4-carboxybenzenesulfonate. chemicalbook.com This intermediate is then treated with a chlorinating agent, such as chlorosulfonic acid, to yield the final product, this compound. chemicalbook.com Therefore, oxidation is more relevant to the synthesis of the parent compound rather than its subsequent transformation.

Table 4: Reduction and Oxidation Reactions
Reaction TypeFunctional GroupReagents/ConditionsProduct
ReductionChlorosulfonyl (-SO₂Cl)LiAlH₄, Zn, or H₂/Pd catalystThiol (-SH)
Oxidation (in synthesis)Methyl group (of precursor)KMnO₄Carboxylic acid (-COOH)

Applications in Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Synthesis

The unique structure of 4-(chlorosulfonyl)benzoic acid makes it a valuable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). Its ability to form sulfonamide bonds is a key step in creating drugs for a variety of therapeutic areas.

Sulfonylureas are a major class of oral antidiabetic drugs used in the management of type 2 diabetes. researchgate.net These compounds function by stimulating insulin secretion from the pancreatic β-cells. vjst.vn The general synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate derivative. vjst.vnresearchgate.net

While various benzoic acid derivatives can be used, the synthesis of the prominent second-generation sulfonylurea, Glibenclamide (also known as Glyburide), illustrates a relevant pathway. The synthesis of Glibenclamide involves the reaction of a complex sulfonamide, 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, with cyclohexyl isocyanate. chemicalbook.comnih.gov The crucial benzenesulfonamide (B165840) intermediate is prepared via the sulfonylchlorination of a precursor molecule using chlorosulfonic acid, followed by amination. chemicalbook.com This highlights the essential role of a chlorosulfonyl group attached to a benzene (B151609) ring structure for creating the foundational sulfonamide required for the final sulfonylurea drug.

Table 1: Key Sulfonylurea Pharmaceutical

Drug Name Therapeutic Use Key Synthetic Step

This compound and its isomers are critical intermediates in the synthesis of diuretic drugs, which are used to treat fluid overload and hypertension.

Bumetanide: This potent loop diuretic is synthesized via a multi-step process that can begin with p-chlorobenzoic acid. google.com A key step in the synthesis is the chlorosulfonation of the p-chlorobenzoic acid starting material to produce an essential intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid. google.com This intermediate then undergoes further reactions, including nitration, amination, and phenoxylation, to ultimately form Bumetanide, chemically known as 3-(n-butylamino)-4-phenoxy-5-sulfamoylbenzoic acid. google.comnih.govijrpc.com

Chlorthalidone: The synthesis of this thiazide-like diuretic also relies on a chlorosulfonated benzoic acid derivative. The process involves intermediates such as 2-(4-chlorobenzoyl)benzoic acid. google.com A critical part of the synthesis is the introduction of a sulfonamide group, a reaction for which a chlorosulfonyl precursor is necessary, leading to the formation of the final active molecule. google.comgoogle.com

Table 2: Diuretics Synthesized from Chlorosulfonylated Benzoic Acid Derivatives

Diuretic Class Key Intermediate
Bumetanide Loop Diuretic 4-Chloro-3-(chlorosulfonyl)benzoic acid. google.com

The reactive nature of this compound has been exploited in the development of novel antiviral compounds. Researchers have focused on synthesizing hybrid molecules that combine structural features of known inhibitors to create dual-acting agents.

In one study, a hybrid compound with potential anti-Dengue virus (DENV) activity was synthesized in a one-pot reaction by reacting amantadine with this compound. The reaction utilizes both the chlorosulfonyl and carboxylic acid functionalities of the benzoic acid derivative. The chlorosulfonyl group reacts with one molecule of amantadine to form a sulfonamide, while the carboxylic acid group reacts with a second molecule of amantadine to form an amide, yielding N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide. This compound demonstrated significant activity against DENV serotype 2 in laboratory tests.

The sulfonamide linkage formed from this compound is a key feature in many compounds designed to inhibit specific enzymes.

Phospholipase Inhibitors: Derivatives of this compound are used to synthesize inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. In these syntheses, methyl 4-(chlorosulfonyl)benzoate is reacted with various amines to create a library of N-substituted 4-sulfamoylbenzoic acid derivatives, which are then tested for their enzyme inhibitory potency. researchgate.net

Carbonic Anhydrase Inhibitors: Sulfonamides derived from aromatic sulfonyl chlorides are a cornerstone of carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net These drugs are used for treating conditions like glaucoma and epilepsy. researchgate.net this compound serves as a starting material to produce various benzenesulfonamide derivatives. The primary sulfonamide group (-SO2NH2), formed by the reaction of the chlorosulfonyl group with ammonia, is a critical zinc-binding group that allows these molecules to dock into the active site of the carbonic anhydrase enzyme, thereby inhibiting its activity. unifi.itmdpi.com

Agrochemical Applications

The chemical properties that make this compound valuable in pharmaceuticals also apply to the agrochemical sector. Its derivatives are important intermediates in the production of modern crop protection agents.

A significant application of this compound in agriculture is in the synthesis of sulfonylurea herbicides. researchgate.net This class of herbicides is known for high efficacy at low application rates and good crop selectivity. mdpi.com

The structure of a sulfonylurea herbicide consists of a sulfonamide group linked by a urea bridge to a heterocyclic amine. The synthesis pathway mirrors that of sulfonylurea drugs, where a substituted benzenesulfonamide is reacted with a heterocyclic isocyanate. This compound and related structures are ideal precursors for the sulfonamide portion of these herbicides. Prominent sulfonylurea herbicides include Chlorsulfuron and Metsulfuron-methyl, which are widely used for weed control in cereal crops. nih.gov The versatility of the sulfonylurea structure allows for the creation of a wide range of herbicides with different properties and target weed spectrums.

Table 3: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 10130-89-9 C₇H₅ClO₄S
Glibenclamide (Glyburide) 10238-21-8 C₂₃H₂₈ClN₃O₅S
Bumetanide 28395-03-1 C₁₇H₂₀N₂O₅S
Chlorthalidone 77-36-1 C₁₄H₁₁ClN₂O₄S
Amantadine 768-94-5 C₁₀H₁₇N
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide Not Available C₂₇H₃₆N₂O₃S
Chlorsulfuron 64902-72-3 C₁₂H₁₂ClN₅O₄S
Metsulfuron-methyl 74223-64-6 C₁₄H₁₅N₅O₆S
p-Chlorobenzoic acid 74-11-3 C₇H₅ClO₂
4-Chloro-3-(chlorosulfonyl)benzoic acid 2494-79-3 C₇H₄Cl₂O₄S
2-(4-Chlorobenzoyl)benzoic acid 85-56-3 C₁₄H₉ClO₃
Chlorosulfonic acid 7790-94-5 HSO₃Cl

Precursor to Herbicidal Intermediates (e.g., 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids)

The structural framework of this compound is foundational in the agricultural chemical industry, particularly in the synthesis of potent herbicides. Derivatives of this compound are crucial intermediates for producing 2-(chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoic acids. These resulting compounds are, in turn, precursors for a class of 2-(2-(substituted)-4-(alkylsulfonyl)benzoyl)-1,3-cyclohexanedione herbicides.

The synthetic pathway to these herbicidal intermediates involves multiple steps. A key reactant, a 2-(chloro, bromo, or nitro)-4-(chlorosulfonyl)benzoyl chloride, is first reacted with a reducing agent like sodium sulfite. This step converts the highly reactive chlorosulfonyl group (-SO₂Cl) into a sodium sulfinate (-SO₂Na). Subsequently, this intermediate is reacted with an α-halocarboxylic acid, which alkylates the sulfinate to form the final 2-(substituted)-4-(alkylsulfonyl)benzoic acid product nih.govsigmaaldrich.com. This multi-step process highlights the utility of the chlorosulfonyl benzoic acid scaffold in building complex molecules for agricultural applications.

Intermediate ClassPrecursorKey TransformationApplication
2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids2-(chloro, bromo or nitro)-4-(chlorosulfonyl)benzoyl chlorideReduction of sulfonyl chloride followed by alkylationSynthesis of cyclohexanedione herbicides nih.govsigmaaldrich.com

Specialty Chemicals and Dyes

This compound functions as a valuable building block in the synthesis of specialty chemicals due to its two distinct reactive sites. The chlorosulfonyl group is readily susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, allowing for the creation of sulfonamides and sulfonate esters. This reactivity has been harnessed to produce complex molecules such as 4-(carboxymethyl-sulfamoyl)-benzoyladenosine sigmaaldrich.comchemicalbook.comorgsyn.orgthermofisher.com.

While its direct role in specific dye synthesis is not extensively detailed in readily available literature, its close analog, 4-chlorobenzenesulfonyl chloride, is recognized as a useful raw material for manufacturing various dyes google.comgoogle.com. The presence of the reactive sulfonyl chloride group on the benzene ring is key to this application, allowing it to be incorporated into larger chromophore systems. This suggests that this compound is a viable intermediate for producing dyes where a carboxylic acid group is also desired for modifying properties like solubility or binding affinity to substrates.

Monomer for Functional Polymer Materials

The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonyl chloride group, makes it a potential monomer for the synthesis of advanced functional polymers. These two groups can undergo reactions independently. For instance, the carboxylic acid can participate in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The sulfonyl chloride group would remain as a pendant group along the polymer backbone, available for subsequent modification.

This compound plays a role in the preparation of catalysts used in polymerization reactions. It has been specifically utilized in the synthesis of polymer-bound transfer hydrogenation catalysts sigmaaldrich.comchemicalbook.comorgsyn.orgthermofisher.com. In this application, the this compound molecule is used to functionalize a polymer support, which then anchors a catalytically active metal complex. Furthermore, it is identified as a chemical reagent used in catalyzing living radical polymerizations orgsyn.orgthermofisher.com.

The incorporation of sulfonate groups into polymers is a common strategy to impart properties such as ion conductivity, hydrophilicity, and thermal stability. While direct polymerization of this compound into a sulfonated polymer is not widely documented, its structure is ideal for this purpose. If used as a co-monomer in a polycondensation, the resulting polymer would feature pendant chlorosulfonyl groups. A simple post-polymerization hydrolysis step would convert these -SO₂Cl groups into sulfonic acid (-SO₃H) groups, yielding a sulfonated polymer. This method offers a precise way to control the degree of sulfonation by adjusting the monomer feed ratio.

Reagent in Derivatization and Modification

The high reactivity of the sulfonyl chloride functional group makes this compound an effective reagent for the chemical derivatization and modification of other molecules. It can react with nucleophilic groups such as amines and alcohols to form stable sulfonamide or sulfonate ester linkages. This is a common strategy in medicinal chemistry and chemical biology to modify the properties of a lead compound.

A novel derivatization method developed for the sensitive analysis of lipids by mass spectrometry utilized 3-(chlorosulfonyl)benzoic acid, a structural isomer of the title compound nih.gov. This reagent was used to tag lipids, which improved their ionization efficiency and allowed for lower detection limits nih.gov. This application demonstrates the utility of the chlorosulfonyl benzoic acid structure as a derivatizing agent for analytical purposes.

A specific and well-documented application of this compound is as a reagent in the sulfonation of cyclodextrins sigmaaldrich.comchemicalbook.comorgsyn.org. Cyclodextrins are cyclic oligosaccharides used in a variety of fields, including drug delivery and separation science. Modifying their hydroxyl groups can significantly alter their properties. This compound is employed to react with the hydroxyl groups on the cyclodextrin rim, thereby attaching sulfonyl-benzoic acid moieties to the structure. This modification can change the cyclodextrin's solubility and its binding characteristics for guest molecules.

Derivatization for Analytical Techniques

This compound serves as a derivatizing agent to enhance the detection and quantification of various analytes in analytical chromatography, particularly in liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization modifies the structure of an analyte to improve its chromatographic behavior, ionization efficiency, and sensitivity. acs.orgnih.govacs.org The introduction of the sulfonyl chloride group allows for the covalent labeling of molecules containing hydroxyl or amino functionalities.

A notable application, while using its isomer 3-(chlorosulfonyl)benzoic acid, showcases the potential of this class of compounds. This method was developed for the sensitive determination of monoacylglycerols, diacylglycerols, free sterols, and tocopherols using reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) in the negative ion mode. acs.orgnih.govacs.org The derivatization significantly improves the ionization efficiency and, consequently, the sensitivity of the analysis, allowing for much lower detection limits. acs.orgnih.gov

Detailed Research Findings

Research into derivatization using chlorosulfonylbenzoic acid isomers has focused on optimizing the reaction conditions to achieve high yields and ensure the stability of the resulting derivatives.

Optimization of Derivatization Reaction: Several parameters are critical for the successful derivatization of analytes. Studies have systematically investigated the following to maximize the reaction yield:

Molar ratio of catalyst and derivatizing agent: The ratio of pyridine (as a catalyst) to the chlorosulfonylbenzoic acid was tested at various molar ratios to find the optimal condition.

Concentration of derivatizing agent: Different concentrations of the reagent were evaluated to ensure complete derivatization of the target analytes. acs.orgnih.gov

Reaction temperature and time: The derivatization process was optimized by testing different temperatures (e.g., 20, 40, and 60 °C) and reaction times (e.g., 5, 10, 20, 40, and 60 minutes). acs.orgnih.gov An optimal yield was achieved with a reaction time of 40 minutes at 60 °C. acs.orgnih.govacs.org

The following table summarizes the optimized parameters found in a study using 3-(chlorosulfonyl)benzoic acid, which provides a model for the potential application of the 4-isomer.

Table 1: Optimized Derivatization Parameters

Parameter Optimal Condition
Reagent 3-(Chlorosulfonyl)benzoic acid
Catalyst Pyridine
Temperature 60 °C

| Time | 40 minutes |

Stability of Derivatives: The stability of the derivatized analytes is crucial for reliable and reproducible analytical results. Investigations have confirmed the stability of the derivatives under typical laboratory conditions:

Short-term stability: The derivatives were found to be stable for 10 hours at 4 °C. acs.orgnih.govacs.org

Long-term stability: The derivatives maintained their integrity for 5 days when stored at -80 °C. acs.orgnih.govacs.org

Improvement in Detection Limits: The primary goal of derivatization is often to enhance sensitivity. The use of chlorosulfonylbenzoic acid as a derivatizing agent has demonstrated a substantial improvement in the limits of detection (LOD). For instance, in the analysis of free sterols in plasma, the derivatization approach combined with RP-UHPLC/MS/MS significantly reduced the LODs to the range of 15–25 pmol/mL. acs.orgnih.govacs.org This enhanced sensitivity allows for the accurate quantification of low-abundance analytes in complex biological matrices. The optimized method was successfully applied to the analysis of human plasma, leading to the identification of 92 different lipid species. acs.orgnih.govresearchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the precise structure of 4-(Chlorosulfonyl)benzoic acid in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of all hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The para-substitution pattern on the benzene (B151609) ring leads to a symmetrical arrangement of protons, resulting in a simplified spectrum. Typically, the spectrum, often recorded in a solvent like DMSO-d6, displays two sets of doublets in the aromatic region.

The protons ortho to the carboxylic acid group and the protons ortho to the sulfonyl chloride group are chemically non-equivalent and split each other, appearing as two distinct doublets. A broad singlet is also observed at a significantly downfield chemical shift, which is characteristic of the acidic proton of the carboxylic acid group.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH 8.00 - 8.30 Doublet ~8.0
Aromatic CH 7.80 - 8.00 Doublet ~8.0

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.com Due to the molecule's symmetry, the spectrum shows signals for four distinct aromatic carbons, in addition to the carbonyl carbon of the carboxylic acid. The carbon atom attached to the sulfonyl chloride group and the carbon atom of the carbonyl group are significantly deshielded and appear at the downfield end of the spectrum. The spectrum is typically recorded in DMSO-d6. chemicalbook.com

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) ~166
C-SO₂Cl ~149
C-COOH ~135
Aromatic CH ~131

Note: Data is based on typical values and may vary. Assignments are based on established chemical shift predictions and spectral data. chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The FT-IR spectrum, often obtained using a KBr wafer technique, reveals characteristic absorption bands for the various functional moieties. nih.gov The spectrum is dominated by a very broad absorption in the high-frequency region due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp peak corresponding to the C=O stretch is also prominent. The sulfonyl chloride group gives rise to two strong characteristic stretching vibrations for the S=O bond.

Key FT-IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group. docbrown.infospectroscopyonline.com

C=O Stretch (Carbonyl): A strong absorption appears around 1700-1680 cm⁻¹, consistent with an aromatic carboxylic acid. spectroscopyonline.com

S=O Asymmetric & Symmetric Stretch: Two strong bands are typically found around 1380-1370 cm⁻¹ and 1180-1170 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl chloride group, respectively.

C-O Stretch: A band in the 1320-1210 cm⁻¹ region is attributed to the C-O stretching of the carboxylic acid. spectroscopyonline.com

ATR-IR spectroscopy is another technique used to obtain the infrared spectrum of a solid sample directly. nih.gov The data obtained from ATR-IR is generally consistent with that from FT-IR (KBr) and confirms the presence of the key functional groups. The technique, performed on a neat solid sample, shows the characteristic broad O-H stretch, the sharp C=O stretch, and the strong S=O stretches of the sulfonyl chloride group. nih.gov

Table 3: Summary of Characteristic IR Frequencies for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Broad
Carbonyl C=O Stretch 1700 - 1680 Strong
Aromatic Ring C=C Stretch ~1600, ~1475 Medium
Sulfonyl Chloride S=O Asymmetric Stretch 1380 - 1370 Strong
Carboxylic Acid C-O Stretch 1320 - 1210 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and deducing the structure. The molecular weight of this compound is 220.63 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be expected at m/z 220, with a smaller peak at m/z 222 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

Analysis of fragmentation patterns from databases reveals several key fragment ions. nih.gov

m/z 185: This prominent peak corresponds to the loss of a chlorine atom ([M-Cl]⁺).

m/z 121: This fragment can be formed by the subsequent loss of sulfur dioxide (SO₂) from the m/z 185 ion. This corresponds to the 4-carboxybenzoyl cation.

m/z 65: A common fragment in aromatic systems, potentially arising from the fragmentation of the benzene ring.

The fragmentation of carboxylic acids can also involve the loss of OH (m/z 203) or COOH (m/z 175), though these may be less prominent than fragments arising from the sulfonyl chloride moiety. libretexts.org

Table 4: Major Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
220/222 [C₇H₅ClO₄S]⁺ (Molecular Ion)
185 [C₇H₅O₄S]⁺
121 [C₇H₅O₂]⁺

Chromatographic Techniques

Chromatographic methods are fundamental for separating this compound from impurities and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A common approach involves reverse-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC method for this compound and related compounds employs a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. sielc.comsielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle columns (e.g., 3 µm) can be utilized. sielc.comsielc.com

Parameter Condition
TechniqueReverse Phase (RP) HPLC
ColumnNewcrom R1 (or other C18 columns)
Mobile PhaseAcetonitrile (MeCN), Water, Phosphoric Acid
MS-Compatible Mobile PhaseAcetonitrile (MeCN), Water, Formic Acid

Table 2: Typical HPLC Conditions for this compound Analysis. sielc.comsielc.comsielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, such as those involving the synthesis or modification of this compound. merckmillipore.com The procedure involves spotting the reaction mixture alongside the starting material on a TLC plate (e.g., silica (B1680970) gel). rochester.edu

The plate is then developed in a suitable mobile phase. The separation of components is based on their differential partitioning between the stationary and mobile phases. By observing the disappearance of the starting material spot and the appearance of a new product spot over time, the reaction's progress can be qualitatively assessed. merckmillipore.com Visualization is typically achieved under UV light (at 254 nm), as the aromatic ring in this compound is UV-active. merckmillipore.com The use of a "cospot," where the reaction mixture and starting material are spotted in the same lane, helps to confirm the identity of the starting material spot, especially when the product has a similar retention factor (Rf). rochester.edu

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For this compound, which is a solid at room temperature, XRD analysis would provide invaluable information on its crystal structure. researchgate.netnih.gov

This technique can determine key structural parameters, including:

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonding. Benzoic acid derivatives are well-known to form characteristic hydrogen-bonded dimers between their carboxylic acid groups in the solid state. researchgate.netnih.gov

While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of analogous compounds like 2-(toluene-4-sulfonylamino)-benzoic acid demonstrates the power of XRD in elucidating such structural features. researchgate.net

Powder X-ray Diffraction (XRPD)

Powder X-ray diffraction is a versatile technique used for the identification of crystalline phases and the analysis of material purity. The resulting diffraction pattern is a fingerprint of a specific crystalline solid. A search of the scientific literature and diffraction data repositories did not yield any experimental powder X-ray diffraction patterns for this compound. As a result, a data table of characteristic diffraction peaks (2θ values) and their corresponding intensities cannot be compiled.

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a ligand, such as a derivative of 4-(Chlorosulfonyl)benzoic acid, might interact with a biological target, typically a protein.

While specific docking studies on this compound itself are not extensively documented, numerous studies have been performed on its derivatives, particularly sulfonamides, which are readily synthesized from it. These studies highlight the importance of the benzoic acid scaffold in interacting with protein active sites. For example, molecular docking has been used to investigate the potential of various benzoic acid derivatives as antiviral agents against the SARS-CoV-2 main protease. nih.gov In these simulations, the benzoic acid moiety often participates in key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the target's binding pocket.

Docking studies on a range of compounds, including those derived from benzoic acid, have been performed against various bacterial protein targets to evaluate their antibacterial potential. nih.govdoaj.orgscielo.org.mx These simulations help in predicting the binding affinity and mode of interaction, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. nih.govstmjournals.com For instance, in silico docking analysis has been used to identify therapeutic benzoic acid derivatives for conditions like acute myeloid leukaemia by comparing their binding characteristics to known drugs. stmjournals.com

The general process of a molecular docking simulation involves:

Preparation of the protein receptor, often a crystal structure from the Protein Data Bank (PDB).

Generation of a 3D conformation of the ligand molecule.

Using a scoring function to evaluate the binding affinity of different ligand poses within the protein's active site. nih.gov

The results from these simulations provide valuable information on the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. doaj.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery and materials science, MD simulations provide a dynamic view of the system, complementing the static picture offered by molecular docking. escholarship.org This technique is crucial for assessing the stability of a ligand-protein complex and understanding the conformational changes that may occur upon binding. silicos-it.bemdpi.com

As with docking, MD simulations are frequently performed on complexes involving derivatives of this compound rather than the parent compound. After a promising ligand pose is identified through molecular docking, an MD simulation can be run to observe the behavior of the complex in a simulated physiological environment (e.g., in water with ions at a specific temperature and pressure). escholarship.org

Key insights from MD simulations include:

Stability of the Complex: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can assess whether the ligand remains stably bound in the active site.

Interaction Analysis: MD simulations allow for the analysis of the persistence of interactions, such as hydrogen bonds, identified in docking studies.

Conformational Changes: Both the ligand and the protein can change their conformations during the simulation, which can reveal important aspects of the binding mechanism, such as induced fit.

Coarse-grained (CG) MD simulations, which simplify the representation of molecules by grouping atoms together, can be used to study larger systems and longer timescales, which is particularly useful for investigating interactions with large biological structures like cell membranes. nih.gov

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. researchgate.net These methods provide highly accurate information about molecular geometry, energy levels, and reactivity. DFT studies have been extensively applied to benzoic acid and its derivatives to understand their fundamental chemical nature. researchgate.netbanglajol.info

For molecules like this compound, DFT calculations can determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state. actascientific.com

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netactascientific.com A smaller gap generally implies higher reactivity. researchgate.net

These calculations are fundamental to understanding the molecule's behavior in chemical reactions and its potential for electronic applications.

Vibrational Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Quantum chemical calculations are essential for interpreting these experimental spectra. By calculating the harmonic vibrational frequencies using methods like DFT, each experimental absorption band can be assigned to a specific molecular motion (e.g., stretching, bending). researchgate.netmdpi.commdpi.com

Studies on p-chlorobenzoic acid and other related molecules have shown that DFT calculations, when paired with appropriate scaling factors, can accurately reproduce experimental vibrational spectra. researchgate.netmdpi.com This allows for a detailed understanding of the molecule's structural dynamics. The calculations can identify characteristic vibrations, such as the C=O and O-H stretches of the carboxylic acid group and the vibrations associated with the sulfonyl chloride group and the benzene (B151609) ring. actascientific.commdpi.com The potential energy distribution (PED) analysis is often used to quantify the contribution of different internal coordinates to each normal mode, providing a precise description of the vibration. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.orgyoutube.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. actascientific.comwalisongo.ac.id

MEP maps are color-coded to indicate different regions of electrostatic potential:

Red: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack (e.g., around oxygen atoms). actascientific.com

Blue: Regions of positive potential, electron-poor, which are susceptible to nucleophilic attack (e.g., around hydrogen atoms). actascientific.com

Green: Regions of neutral potential.

For derivatives of benzoic acid, MEP analysis helps to visualize how different substituents alter the charge distribution on the molecule. researchgate.net This information is crucial for understanding intermolecular interactions and predicting the reactivity of the molecule in various chemical environments. actascientific.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For this compound, its primary role in SAR is as a versatile starting material for creating libraries of sulfonamide derivatives. The highly reactive sulfonyl chloride group allows for easy reaction with various amines to generate a diverse set of molecules.

Key principles of SAR for sulfonamides, which are often derived from precursors like this compound, have been established:

The benzenesulfonamide (B165840) skeleton is generally considered the minimum structural requirement for many biological activities. slideshare.net

The substitution pattern on the benzene ring and the nature of the group attached to the sulfonamide nitrogen (N1 position) are critical for determining the compound's potency and selectivity. slideshare.net

Modifications that alter properties like lipophilicity and pKa can significantly impact the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. slideshare.net

By systematically synthesizing and testing derivatives, researchers can build SAR models. researchgate.net These models, often aided by computational techniques like Quantitative Structure-Activity Relationship (QSAR), help in designing new compounds with improved efficacy and reduced toxicity. jbclinpharm.org This approach has been successfully applied to develop sulfonamide-based drugs with a wide range of therapeutic applications, including antibacterial and anticancer agents. nih.govnih.gov

Prediction of Physicochemical Properties (e.g., LogP, Solubility)

Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their potential as drug candidates (a field known as ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Key properties like the partition coefficient (LogP) and aqueous solubility (LogS) can be estimated before a compound is even synthesized.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. researchgate.net It is a critical parameter that influences a molecule's ability to cross biological membranes. researchgate.net For a compound to be a viable oral drug, its LogP value typically needs to fall within a specific range, as outlined by guidelines like Lipinski's Rule of Five, which suggests a calculated LogP of less than 5. mdpi.com Various computational algorithms can predict LogP values with reasonable accuracy. researchgate.net

Solubility in water is another fundamental property that affects a drug's absorption and bioavailability. nih.gov Poor aqueous solubility is a major challenge in drug development. Computational models can predict intrinsic solubility, providing an early indication of potential issues. nih.govnih.gov

For this compound, several physicochemical properties have been predicted using computational methods.

PropertyPredicted Value
Boiling Point379.1±25.0 °C
Density1.5116 (estimate)
pKa3.09±0.10
SolubilitySoluble in DMSO, Methanol

These predicted values serve as a useful guide for experimental work, helping chemists to anticipate the physical behavior of the compound and its derivatives.

Environmental and Safety Considerations in Research and Handling

Waste Disposal Methods and Environmental Impact

Proper disposal of 4-(Chlorosulfonyl)benzoic acid is crucial to prevent environmental contamination. Chemical waste generators must conduct a thorough assessment to determine if the discarded chemical qualifies as hazardous waste and must adhere to local, regional, and national regulations for complete and accurate classification. ilpi.com

Waste materials containing this compound should be disposed of in accordance with national and local regulations. sigmaaldrich.comsigmaaldrich.com It is recommended to leave the chemical in its original container and avoid mixing it with other waste. sigmaaldrich.comsigmaaldrich.com The disposal of the contents and the container should be carried out at an approved waste disposal plant. sigmaaldrich.comfishersci.comthermofisher.com Uncleaned containers should be handled in the same manner as the product itself. sigmaaldrich.comsigmaaldrich.com It is imperative that the material is not released into the environment, and contamination of ground or surface water systems should be prevented. fishersci.comthermofisher.comthermofisher.com

While specific environmental impact studies on this compound are not extensively detailed in the provided search results, information on the broader class of benzoic acid compounds suggests potential ecotoxicity. For instance, benzoic acid can impact aquatic ecosystems by altering microbial communities that are essential for nutrient cycling. nih.gov Although this compound is not expected to be mobile in the environment and decomposes in contact with water, it is still considered toxic to terrestrial vertebrates. thermofisher.com

Handling and Storage Precautions in Research Laboratories

In a research laboratory setting, meticulous handling and storage procedures are essential to ensure the safety of personnel and the integrity of the research.

Handling: Researchers should handle this compound under a chemical fume hood to minimize inhalation of dust. fishersci.comthermofisher.com Direct contact with the skin, eyes, or clothing must be avoided. thermofisher.comthermofisher.com Personal protective equipment (PPE) is mandatory and includes:

Eye Protection: Safety glasses or goggles conforming to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166. fishersci.com

Hand Protection: Appropriate protective gloves to prevent skin exposure. fishersci.com

Body Protection: Protective clothing to prevent skin exposure. fishersci.com

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs. fishersci.com

After handling, it is crucial to wash hands and any exposed skin thoroughly. fishersci.com Contaminated clothing should be removed and washed before reuse. fishersci.com

Storage: Proper storage conditions are critical due to the compound's sensitivity to moisture. fishersci.comthermofisher.com It should be stored in a dry, cool, and well-ventilated place. fishersci.comthermofisher.com Containers must be kept tightly closed. fishersci.comthermofisher.com It is advisable to store the compound under nitrogen and in a designated corrosives area. fishersci.comthermofisher.com

The following table summarizes key handling and storage precautions:

Precaution CategorySpecific Recommendation
Engineering Controls Use only under a chemical fume hood. Ensure safety showers and eyewash stations are close to the workstation. fishersci.com
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. fishersci.com Use an approved respirator if necessary. fishersci.com
Hygiene Measures Wash hands thoroughly after handling. fishersci.com Do not eat, drink, or smoke when using this product. sigmaaldrich.com
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place. fishersci.comthermofisher.com Protect from moisture. thermofisher.com Store under nitrogen in a corrosives area. fishersci.comthermofisher.com
Incompatible Materials Strong oxidizing agents, strong bases, and strong reducing agents. fishersci.comthermofisher.com

Regulatory Status for Research Applications

This compound is primarily used for laboratory and research purposes. fishersci.com In the United States, it is listed under the Toxic Substances Control Act (TSCA). nih.gov For research and development purposes, it may be supplied under the TSCA R&D Exemption (40 CFR Section 720.36), which requires the user to comply with the specific requirements of this exemption. sigmaaldrich.com

The compound is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). fishersci.com According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes severe skin burns and eye damage. nih.gov

The following table provides an overview of the regulatory information:

Regulation/ClassificationDetails
OSHA Hazard Communication Standard Considered hazardous. fishersci.com
GHS Classification Skin Corrosion/Irritation Category 1B. fishersci.com
TSCA (Toxic Substances Control Act) Listed on the TSCA inventory. nih.gov Can be supplied under the R&D Exemption. sigmaaldrich.com

It is the responsibility of the researcher and their institution to be aware of and comply with all applicable federal, state, and local regulations regarding the use, handling, and disposal of this chemical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(Chlorosulfonyl)benzoic acid?

  • Methodological Answer : The synthesis typically involves sulfonation and chlorination of benzoic acid derivatives. For example, chlorosulfonic acid can react with substituted benzoic acids under controlled conditions. A reported procedure uses chlorosulfonic acid at 0–5°C for sulfonation, followed by purification via recrystallization from aqueous ethanol . Alternative routes include derivatization of 4-sulfobenzoic acid using phosphorus pentachloride (PCl₅) in dichloromethane, yielding the chlorosulfonyl group . Key parameters include temperature control (<10°C) to minimize side reactions and stoichiometric excess of chlorinating agents (e.g., 1.5–2.0 equivalents).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • LC-MS : Detects molecular ions (e.g., m/z 202.98 for [M-H]⁻) and quantifies impurities. Retention time (tR = 8.46 min) is critical for validation .
  • NMR : <sup>1</sup>H NMR (CDCl₃) shows aromatic protons at δ 8.38–8.12 ppm (4H, m) .
  • Elemental Analysis : Confirms stoichiometry (C7H5ClO4S; MW 220.63) .
  • Melting Point : Reported mp = 230°C; deviations >2°C indicate impurities .

Advanced Research Questions

Q. What mechanistic role does this compound play in synthesizing bioactive sulfonamide derivatives?

  • Methodological Answer : The chlorosulfonyl group (-SO2Cl) is highly electrophilic, enabling nucleophilic substitution with amines. For example:

  • Step 1 : React with aniline in pyridine (0°C → RT) to form 4-(N-phenylsulfamoyl)benzoic acid .
  • Step 2 : Couple with amino alcohols (e.g., 2-amino-1-phenylethanol) using carbodiimide (CDI) to yield benzamide derivatives .
  • Application : These intermediates are precursors to diuretics (e.g., Bumetanide) and carbonic anhydrase inhibitors .

Q. How does storage temperature affect the stability of this compound?

  • Methodological Answer :

  • Stability Data : Decomposes at >230°C; hygroscopicity requires desiccated storage (2–8°C) .
  • Hazard Mitigation : Hydrolysis in moist air generates HCl and sulfonic acids. Use inert atmospheres (N2) for long-term storage .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS) for derivatives of this compound?

  • Methodological Answer :

  • Case Study : A derivative showed conflicting <sup>13</sup>C NMR signals (δ 171.4–173.0 ppm for C4/C6) due to rotational isomerism. Resolution involved:

Variable Temperature NMR : Identified coalescence points at 60°C, confirming dynamic equilibrium .

DFT Calculations : Predicted energy barriers between rotamers (ΔG‡ ≈ 12 kcal/mol) .

  • Cross-Validation : LC-MS (high-resolution) confirms molecular weight, while HPLC purity checks (>98%) exclude degradation .

Q. What strategies optimize the reactivity of this compound in one-step derivatization reactions?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance electrophilicity of -SO2Cl .
  • Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate amine coupling (yield ↑ 15–20%) .
  • Microwave Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h conventional) for aryl sulfonamides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.